molecular formula C10H9F3O2 B12952410 3-(3-(Trifluoromethoxy)phenyl)oxetane

3-(3-(Trifluoromethoxy)phenyl)oxetane

Cat. No.: B12952410
M. Wt: 218.17 g/mol
InChI Key: VQCJUSRVHZCCFB-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)oxetane (CAS 1425411-97-7) is a chemical compound with the molecular formula C 10 H 9 F 3 O 2 and a molecular weight of 218.17 g/mol. It is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical candidates. The structure of this compound incorporates two features of high interest in drug design: an oxetane ring and a trifluoromethoxyphenyl group. The oxetane is a four-membered cyclic ether known to serve as a versatile bioisostere. It can act as a polar surrogate for a carbonyl group or a gem-dimethyl group, helping to improve key physicochemical properties of lead compounds. Incorporating an oxetane can enhance aqueous solubility, reduce lipophilicity, and increase metabolic stability, which are critical for optimizing a drug's pharmacokinetic profile . The 3-(trifluoromethoxy)phenyl moiety is a privileged structure in medicinal chemistry. The trifluoromethoxy group (-OCF 3 ) is highly electronegative and lipophilic, which can influence a molecule's binding affinity to biological targets and its membrane permeability . As a substituted oxetane, this compound is a versatile intermediate for constructing more complex molecules. It is well-suited for use in cross-coupling reactions, such as Buchwald-Hartwig aminations, to introduce diverse amine components . This makes it a critical synthon in explorations of chemical space, especially in the search for new kinase inhibitors and other biologically active molecules . Researchers can leverage this scaffold to develop new compounds with potential applications in areas like anti-inflammatory and anticancer therapy . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]oxetane

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2

InChI Key

VQCJUSRVHZCCFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .

Scientific Research Applications

Research indicates that 3-(3-(Trifluoromethoxy)phenyl)oxetane may exhibit significant biological activity. The trifluoromethoxy group is believed to enhance interactions with biological targets, such as enzymes or receptors, potentially modulating their activity. Some notable findings include:

  • Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections.
  • Drug development applications : The compound's unique structure allows it to serve as a building block in the synthesis of pharmaceuticals with improved pharmacokinetic profiles. Its ability to undergo various chemical reactions makes it suitable for creating complex drug candidates .

Case Studies and Comparative Analysis

Several studies have highlighted the potential applications of 3-(3-(Trifluoromethoxy)phenyl)oxetane in drug discovery:

  • Clinical Candidates : Oxetanes have been incorporated into several clinical candidates undergoing trials for various diseases. For example, compounds containing oxetane rings have shown promise in treating cancers and viral infections .
  • Bioisosterism : The trifluoromethoxy group serves as a bioisosteric replacement in medicinal chemistry, which can enhance the efficacy and safety profiles of drug candidates .

Comparative Table of Similar Compounds

Compound NameStructureNotable Properties
N-(Trifluoromethyl)phenyl substituted pyrazole derivativesContains a pyrazole ringKnown for antimicrobial activity
4-(Trifluoromethoxy)phenyl-containing polymersPolymer structureUsed in electrochromic devices
3-Phenyl oxetan-3-ol derivativesContains hydroxyl groupInvestigated for stability in reactions

The unique combination of the trifluoromethoxy group and the oxetane ring sets 3-(3-(Trifluoromethoxy)phenyl)oxetane apart from other compounds, enhancing its stability and reactivity compared to structurally similar compounds.

Mechanism of Action

The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Comparisons

A. Fluorinated Oxetanes

  • 3-Methyl-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]oxetane (): This compound features a pentafluoropropoxy group, which confers higher lipophilicity (logP ~3.2) compared to 3-(3-(Trifluoromethoxy)phenyl)oxetane (estimated logP ~2.5). The trifluoromethoxy group’s smaller size may improve solubility while retaining metabolic stability .
  • 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid (): The carboxylic acid group increases aqueous solubility (>100 mg/mL) but reduces membrane permeability (logP ~1.8) relative to the trifluoromethoxy analog. The -OCF₃ group offers a balance between lipophilicity and metabolic resistance .

B. Aromatic vs. Aliphatic Substituents

  • The latter’s aromatic and fluorinated groups favor passive diffusion across biological membranes .
  • Spirocyclic Oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) (): These rigid structures exhibit exceptional metabolic stability (t₁/₂ >24 h) but lack the aromaticity of 3-(3-(Trifluoromethoxy)phenyl)oxetane, which may enhance binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
Compound Aqueous Solubility (mg/mL) logP Metabolic Stability (t₁/₂) Conformational Preference
3-(3-(Trifluoromethoxy)phenyl)oxetane ~10 (estimated) ~2.5 High (CYP450 resistance) Synclinal (ring puckering)
Oxetane-3,3-dicarboxylic acid () >100 0.8 Moderate Extended (polar groups)
3-Methyl-oxetane-3-carbaldehyde () ~5 1.2 Low (aldehyde oxidation) Antiplanar
3-[[2-(2-Methoxyethoxy)ethoxy]methyl]-3-methyloxetane () ~20 1.8 Moderate (ether cleavage) Flexible (chain rotation)

Key Observations :

  • The trifluoromethoxy group enhances metabolic stability compared to aldehydes () or ethers () but is less polar than carboxylic acids ().
  • Synclinal conformational preferences (common in oxetanes) may optimize binding to protein targets compared to antiplanar conformers .

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